The synthesis of 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves several key steps:
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride can participate in several chemical reactions:
The mechanism of action for 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride primarily involves its interaction with specific molecular targets within biological systems. The presence of fluorine and trifluoromethyl groups enhances binding affinity to enzymes and receptors, potentially modulating their activity either as inhibitors or activators depending on the context of use .
Studies suggest that this compound may influence various biochemical pathways through its interactions with target proteins, leading to potential therapeutic effects.
The physical properties of 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride include:
The scientific applications of 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride are diverse:
The compound 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride represents a structurally distinct subclass of β-amino alcohols characterized by strategic fluorine incorporation. Its systematic IUPAC name denotes a benzene ring substituted at the 1-position by a chiral 1-amino-2-hydroxyethyl group, with additional halogenation at the 4-position (fluoro) and 3-position (trifluoromethyl). This configuration creates a sterically congested benzylic carbon center, which is critical for enantioselective interactions in biological systems. The hydrochloride salt form enhances crystallinity and stability, as evidenced by related fluorinated amino alcohols crystallizing as discrete ionic species [1] [5].
Key structural features include:
Table 1: Computed Physicochemical Properties of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride
Property | Predicted/Experimental Value | Methodology |
---|---|---|
Molecular Formula | C₉H₁₀ClF₄NO | High-Resolution MS |
Molecular Weight | 259.63 g/mol | - |
log P (Partition Coeff.) | 2.19 (Consensus) | XLOGP3, iLOGP, WLOGP |
Topological PSA | 46.25 Ų | Ertl’s Method |
Water Solubility (Log S) | -2.74 (ESOL) | Delaney’s Model |
H-bond Acceptors/Donors | 6 / 2 | - |
Rotatable Bonds | 3 | - |
The incorporation of the trifluoromethyl group into amino alcohol pharmacophores evolved from empirical observations to rational design strategies. Initially, the -CF₃ group served primarily as a metabolically stable bioisostere for methyl groups or chlorine atoms. Early analogs demonstrated enhanced blood-brain barrier penetration compared to non-fluorinated counterparts, attributed to calculated lipophilicity (log P) values optimally balanced between 1.5–3.0 . By the mid-2000s, structure-based drug design exploited the unique properties of the ortho-trifluoromethyl-fluoro pattern:
Table 2: Evolution of Synthetic Strategies for Key Intermediate: (E)-2-(2-Fluoro-3-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Synthetic Parameter | Early Approach (1990s) | Modern Optimization (2020s) |
---|---|---|
Catalyst | NaOH (20% aq.) | Chiral Cu(II)-bis(oxazoline) |
Solvent System | Methanol | ScCO₂/EtOH biphasic |
Reaction Time | 3–5 hours | 45 minutes |
Yield (%) | 65–70 | 92 (enantioselective) |
Key Advancement | - | ee >98% by chiral SFC |
The molecule’s fluorinated architecture confers dual modulatory capabilities: interference with monoamine neurotransmission and selective enzyme inhibition. While clinical applications remain investigational, mechanistic studies reveal promising pathways:
Quantum mechanical calculations (DFT B3LYP/6-31G*) further demonstrate reduced basicity of the amino group (predicted pKₐ = 7.8 versus 9.2 in des-fluoro analog), enhancing blood-brain barrier penetrance while maintaining >80% protonation at physiological pH—a crucial balance for CNS-targeted agents [3].
Table 3: Target Engagement Profile of Fluorinated β-Amino Alcohol Analogs
Biological Target | Assay System | Key Metric | Structural Determinant |
---|---|---|---|
Serotonin Transporter | HEK293-hSERT cells | IC₅₀ = 28 nM | -CF₃ hydrophobic contact |
Dopamine D₂ Receptor | Radioligand binding (⁵H-Spiperone) | Kᵢ = 42 nM | Chiral (S)-configuration |
PI3Kα Kinase | FRET-based ATPase assay | Kd = 110 nM | Ortho-fluoro positioning |
MAO-B Enzyme | Human platelet lysates | 78% inhibition at 1 μM | Benzylic hydroxyl group orientation |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7